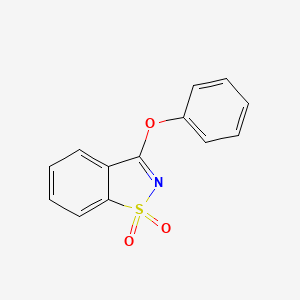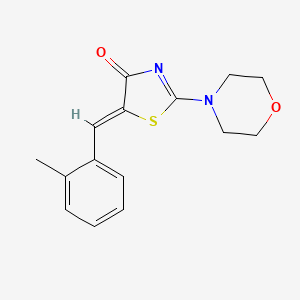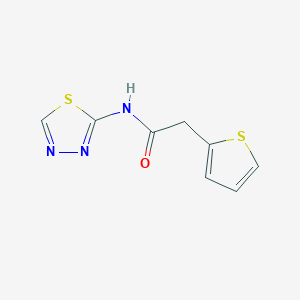![molecular formula C15H18N6O B5557522 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine](/img/structure/B5557522.png)
3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions, starting from basic heterocyclic amines and employing techniques such as condensation, reductive amination, and cyclization. For instance, a related compound was synthesized using a solvent-free condensation/reduction reaction sequence starting from 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine and p-methoxybenzaldehyde, demonstrating the complexity and efficiency of modern synthetic methods (Becerra, Rojas, & Castillo, 2021).
科学的研究の応用
Synthesis and Characterization
Researchers have focused on the synthesis and spectroscopic characterization of compounds containing 1,2,4-triazole and pyrazole rings. For instance, the synthesis of Schiff bases tethered 1,2,4-triazole and pyrazole rings has been reported, where these compounds were evaluated for their antioxidant and α-glucosidase inhibitory activities. The study investigated their reactivity using DFT calculations, molecular dynamics simulations, and drug-likeness parameters, revealing significant inhibitory potential and potent antioxidant activity (Pillai et al., 2019).
Antimicrobial Activities
The antimicrobial potential of derivatives of 3-[1-(4-methoxybenzyl)-1H-pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-5-amine has been explored in various studies. A series of novel substituted compounds were synthesized to determine their antibacterial and antifungal activities. These studies have demonstrated potent antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as against mycotoxic strains of fungi, highlighting their potential as therapeutic agents (Raju et al., 2010).
Antiproliferative Properties
Research into the antiproliferative effects of these compounds on cancer cells has also been conducted. Synthesis of N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their evaluation against cancer cell lines have shown promising results. These studies have identified compounds with significant cytotoxic activity, offering a foundation for the development of new anticancer therapies (Hassan et al., 2014).
Supramolecular Chemistry and Materials Science
The compound and its derivatives have applications in supramolecular chemistry and materials science. For example, the self-assembly of 4-aryl-1H-pyrazoles into novel platforms for luminescent supramolecular columnar liquid crystals has been explored. These materials exhibit self-assembling properties by H-bonding to give columnar mesophases and display luminescent properties, underscoring their potential in the development of advanced materials for electronic and photonic applications (Moyano et al., 2013).
Corrosion Inhibition
The inhibitory effect of bipyrazolic type organic compounds on the corrosion of pure iron in acidic media has been investigated, revealing that these compounds can serve as efficient corrosion inhibitors. This suggests their potential application in protecting metals from corrosion, which is crucial in various industrial processes (Chetouani et al., 2005).
作用機序
将来の方向性
特性
IUPAC Name |
5-[1-[(4-methoxyphenyl)methyl]pyrazol-4-yl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N6O/c1-20(2)15-17-14(18-19-15)12-8-16-21(10-12)9-11-4-6-13(22-3)7-5-11/h4-8,10H,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMUJRPLYNIFSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NNC(=N1)C2=CN(N=C2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5557451.png)
![N-{2-[2-(2,3-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B5557456.png)

![3,3'-[4,4'-biphenyldiylbis(iminomethylylidene)]bis(1,7,7-trimethylbicyclo[2.2.1]heptan-2-one)](/img/structure/B5557463.png)




![ethyl 1-[2-hydroxy-3-(2-naphthyloxy)propyl]-4-piperidinecarboxylate](/img/structure/B5557527.png)

![3-[(diethylamino)methyl]-2,6,8-trimethyl-4-quinolinol](/img/structure/B5557551.png)
![4-(1H-imidazol-1-ylmethyl)-N-[3-(trifluoromethyl)benzyl]benzamide](/img/structure/B5557554.png)
